molecular formula C9H20N2O B2495471 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol CAS No. 1285669-77-3

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol

Cat. No. B2495471
CAS RN: 1285669-77-3
M. Wt: 172.272
InChI Key: JYYZLOILTFDDRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, which are structurally related to “1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol”, involves innovative and efficient methodologies. For example, a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives employs an aromatic diamine, Meldrum's acid, and an isocyanide without any catalyst or activation, suggesting a potential pathway for related compounds (Shaabani et al., 2009). Additionally, practical synthesis routes for chiral 1,4-diazepane derivatives, starting from commercially available aminopropanols, indicate the versatility of starting materials and cyclization strategies in producing key intermediates for pharmaceutical applications (Gomi et al., 2012).

Molecular Structure Analysis

The structural elucidation of 1,4-diazepane derivatives often reveals complex molecular conformations and interactions. For instance, the analysis of 1,4-diazepane compounds shows varying molecular geometries, including puckered and chair conformations, which are critical for understanding their chemical behavior and potential bioactivity (Rivera et al., 2022).

Chemical Reactions and Properties

1,4-Diazepane derivatives participate in a range of chemical reactions, offering insights into their reactivity and functional group transformations. The thermal decomposition of diazirines, for example, provides valuable information on the stability and reaction pathways of diazepane-related compounds under elevated temperatures (Stevens et al., 1990).

Physical Properties Analysis

The physical properties of diazepane derivatives, such as solubility, melting points, and boiling points, are essential for their application in chemical synthesis and drug formulation. However, specific details on the physical properties of "1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol" are not directly available in the literature reviewed.

Chemical Properties Analysis

The chemical properties of 1,4-diazepane derivatives, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are crucial for their functionalization and application in medicinal chemistry. Multicomponent reactions, such as the Ugi reaction followed by intramolecular nucleophilic substitution, demonstrate the chemical versatility of diazepane cores in synthesizing complex molecules with potential biological activity (Banfi et al., 2007).

Scientific Research Applications

1. Catalytic Oxidation of Hydrocarbons

Research has demonstrated that trinuclear copper complexes, incorporating ligands related to 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol, can facilitate O-atom insertion into CC and CH bonds. These complexes show promise in catalyzing the oxidation of hydrocarbons, a process relevant to methane monooxygenase (pMMO) activity, thereby contributing to environmental and industrial applications (Chen, Yang, Lee, & Chan, 2007).

2. Synthesis of Pharmaceutical Compounds

The chemical structure of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol is relevant in the synthesis of complex pharmaceutical compounds. For instance, it has been used in the practical synthesis of Rho-kinase inhibitors, which are significant in treating various diseases (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

3. Antimicrobial and Anticancer Agents

Compounds structurally related to 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These studies demonstrate the chemical's relevance in developing novel therapeutic agents (Naidu et al., 2016).

4. Development of Ligands for Molecular Catalysts

This chemical has been instrumental in designing ligands for molecular catalysts, such as those used in the fixation of atmospheric CO2. The development of such catalysts is crucial for environmental sustainability and the conversion of CO2 into value-added products (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).

5. Imaging in Cancer Research

In cancer research, derivatives of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol are being explored as tracers for positron emission tomography (PET), aiding in the imaging of specific kinases in cancer cells. This application underscores the compound's role in advancing diagnostic tools in oncology (Wang et al., 2015).

properties

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(12)8-11-5-3-4-10(2)6-7-11/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYZLOILTFDDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCN(CC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol

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